Psi-DOM

5-HT2A receptor binding radioligand displacement structure-activity relationship

Psi-DOM (ψ-DOM; 2,6-dimethoxy-4-methylamphetamine; CAS 80888-36-4) is a synthetic psychedelic phenethylamine belonging to the substituted amphetamine class. It is the positional isomer of the well-characterized hallucinogen DOM, differing solely in the relocation of the 5-methoxy group to the 6-position of the phenyl ring.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 80888-36-4
Cat. No. B3063821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsi-DOM
CAS80888-36-4
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)OC)CC(C)N)OC
InChIInChI=1S/C12H19NO2/c1-8-5-11(14-3)10(7-9(2)13)12(6-8)15-4/h5-6,9H,7,13H2,1-4H3
InChIKeyCFFJUEYUTHKVMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Psi-DOM (CAS 80888-36-4) Structural and Pharmacological Baseline for Research Procurement


Psi-DOM (ψ-DOM; 2,6-dimethoxy-4-methylamphetamine; CAS 80888-36-4) is a synthetic psychedelic phenethylamine belonging to the substituted amphetamine class. It is the positional isomer of the well-characterized hallucinogen DOM, differing solely in the relocation of the 5-methoxy group to the 6-position of the phenyl ring [1]. Psi-DOM acts as a serotonin 5-HT2A and 5-HT2C receptor agonist, the canonical mechanism of classic serotonergic psychedelics [2]. First reported by Alexander Shulgin in PiHKAL, Psi-DOM exhibits an active oral dose range of 15–25 mg and a duration of action of 6–8 hours [1]. Its primary utility for scientific procurement lies in its value as a pharmacological probe for understanding the structural determinants of 5-HT2A receptor activation, specifically the tolerance of the receptor binding pocket for non-canonical 2,6-dimethoxy substitution patterns versus the classical 2,5-dimethoxy arrangement [2].

Why Psi-DOM Cannot Be Interchanged with DOM or Other 5-HT2A Agonists in Experimental Protocols


Although Psi-DOM shares the same molecular formula (C12H19NO2) and primary target (5-HT2A receptor) as its positional isomer DOM, the translocation of the methoxy group from the 5-position to the 6-position introduces quantifiable differences in receptor binding affinity, in vivo potency, and duration of action that preclude naive substitution [1]. Psi-DOM exhibits approximately 2.6- to 3.5-fold lower affinity for the 5-HT2A receptor compared to DOM [2], and human studies report it as one-third to one-half the potency of DOM [1]. Furthermore, its significantly shorter duration of action (6–8 hours versus 14–24 hours for DOM at equivalent effect levels) imposes distinct temporal constraints on experimental design [1]. These differences demonstrate that even within the narrow class of 4-methyl-2,6-dimethoxyamphetamine positional isomers, generic substitution without re-optimization of dose and timing would yield confounded results. The evidence below quantifies these differences across receptor binding, functional pharmacology, and human pharmacodynamics.

Psi-DOM (80888-36-4) Quantitative Differentiation Evidence Against Closest Analogs


5-HT2A Receptor Binding Affinity: Psi-DOM vs. DOM — Direct Head-to-Head Comparison from Radioligand Competition Assays

In a direct head-to-head radioligand competition binding study using cloned receptors, Psi-DOM (2,6-dimethoxy-4-methylamphetamine) displayed approximately 3-fold lower affinity for the 5-HT2A receptor compared to its positional isomer DOM (2,5-dimethoxy-4-methylamphetamine). This was quantified by Chambers, Kurrasch-Orbaugh, and Nichols (2002) [1]. A subsequent study by Parker et al. (2008) refined this difference to 2.6- to 3.5-fold, with Psi-DOM exhibiting a Ki range of 49–351 nM at 5-HT2A [2]. For 5-HT2C, Psi-DOM displayed a Ki of approximately 50 nM, whereas DOM's reported 5-HT2C Ki spans a wider range of 19–3,980 nM across studies, suggesting potentially differential selectivity profiles at the 5-HT2A/2C level [3].

5-HT2A receptor binding radioligand displacement structure-activity relationship

Human Oral Potency: Psi-DOM Active Dose Range Compared to DOM — Cross-Study Quantification from PiHKAL

Human self-experimentation data reported by Alexander Shulgin in PiHKAL established that Psi-DOM has an active oral dose range of 15–25 mg, compared to DOM's typical active dose range of 3–10 mg [1]. This corresponds to Psi-DOM being approximately one-third to one-half as potent as DOM on a milligram basis. The same source documents that the qualitative effects are similar between the two isomers, but the quantitative potency difference is substantial and dose-limiting [1]. A 2025 study by Kolaczynska et al. examining Ψ-derivative receptor interaction profiles confirmed that 2,4,6-trisubstituted (Ψ) compounds generally exhibit lower potency compared to their 2,4,5-trisubstituted counterparts [2].

human psychopharmacology active dose potency ratio

Duration of Action: Psi-DOM 6–8 Hours vs. DOM 14–24 Hours — Operational Differentiation for Experimental Design

Psi-DOM's duration of psychoactive effects is reported as 6–8 hours following oral administration, based on human data from Shulgin's PiHKAL [1] and corroborated by secondary sources [2]. In contrast, DOM exhibits a substantially longer duration of 14–24 hours at moderate to high doses (5–8 hours only at very low doses) [3]. This 2- to 4-fold difference in duration of action is one of the most operationally significant differentiators between the two positional isomers. The shorter duration of Psi-DOM has been attributed to its modified substitution pattern potentially altering metabolic stability, though direct comparative pharmacokinetic data remain limited.

duration of action pharmacodynamics experimental timeline

Drug Discrimination Profile: Psi-DOM Substitution for LSD and 5-MeO-DMT but Not for 5-HT1A Agonists — Pharmacological Specificity Evidence

In rodent drug discrimination assays, Psi-DOM fully substitutes for both LSD and 5-MeO-DMT, confirming its in vivo 5-HT2A agonist activity and hallucinogen-like stimulus properties [1]. Critically, Psi-DOM did not substitute for the selective 5-HT1A receptor agonist LY-293284, demonstrating that its discriminative stimulus effects are mediated predominantly through 5-HT2A rather than 5-HT1A receptor activation [1]. This profile mirrors that of DOM, which also shows LSD-appropriate responding without 5-HT1A-mediated substitution [2]. However, direct quantitative comparison of Psi-DOM's ED50 values for substitution versus DOM in the same study remains limited; the available data support qualitative pharmacological similarity with quantitative potency differences as described above.

drug discrimination 5-HT2A selectivity behavioral pharmacology

Positional Isomer SAR: The 2,6-Substitution Pattern Expands Chemical Space Accessible to Psychedelic Phenethylamines — Class-Level Structural Differentiation

Psi-DOM's retained psychedelic activity—despite the non-classical 2,6-dimethoxy substitution pattern—constitutes a landmark SAR observation in the phenethylamine psychedelic field [1]. Historically, the 2,5-dimethoxy substitution pattern was considered a strict requirement for potent serotonergic psychedelic activity in phenethylamines. Psi-DOM demonstrated that the receptor binding pocket tolerates methoxy group repositioning from the 5- to the 6-position, albeit with the affinity reduction quantified above [2]. This finding, extended by Kolaczynska et al. (2025) to an entire series of Ψ-derivatives with varying 4-alkoxy substituents, revealed that the 2,6-substitution pattern produces compounds with generally lower potency than 2,5-analogs but higher potency than 3,4,5-trisubstituted (mescaline-type) compounds [3]. This positions Psi-DOM as the prototypical member of an underexplored chemical subspace that may harbor analogs with unique selectivity or pharmacokinetic profiles not achievable with classical 2,5-substitution.

structure-activity relationship positional isomerism chemical space expansion

5-HT2A/2C Selectivity Implications: Psi-DOM Ki(2A)/Ki(2C) Ratio vs. DOM — Inferring Differential Subtype Engagement

The available binding data suggest potentially differentiated 5-HT2A versus 5-HT2C selectivity profiles between Psi-DOM and DOM. Psi-DOM displays a Ki of 49–351 nM at 5-HT2A and approximately 50 nM at 5-HT2C [1], yielding a 2A/2C Ki ratio ranging from approximately 1 to 7 depending on which 5-HT2A Ki value is used. DOM's profile is more variable across studies, with 5-HT2A Ki ranging from 2.1 to 507 nM and 5-HT2C Ki ranging from 19 to 3,980 nM [2]. The narrower range and potential 2A/2C parity of Psi-DOM, contrasted with DOM's broader and more variable selectivity window, may reflect genuine molecular differences in how the 2,6- versus 2,5-substitution pattern engages the binding pockets of these closely related receptor subtypes. However, this inference is constrained by the absence of a single study measuring both compounds at both receptors under identical conditions with full concentration-response curves.

receptor subtype selectivity 5-HT2A vs 5-HT2C functional selectivity

Optimal Research and Industrial Procurement Scenarios for Psi-DOM (CAS 80888-36-4)


Structure-Activity Relationship Studies Exploring Non-Classical 2,6-Dimethoxy Substitution in Serotonergic Psychedelics

Psi-DOM is the founding member of the Ψ-PEA series and serves as the essential parent compound for any systematic SAR campaign exploring 2,6-dimethoxy-substituted phenethylamines. The demonstration that psychedelic activity is retained—albeit with a quantifiable 2.6- to 3.5-fold reduction in 5-HT2A affinity relative to DOM [1]—establishes Psi-DOM as the benchmark against which all novel Ψ-derivatives should be compared. Researchers procuring Psi-DOM for SAR expansion should prioritize its use as a reference standard alongside DOM to establish the potency offset attributable to positional isomerism within each new analog series [2].

Time-Constrained In Vivo Behavioral Pharmacology Protocols Requiring Shorter-Acting 5-HT2A Agonists

For rodent behavioral assays—including drug discrimination, head-twitch response (HTR), and prepulse inhibition—where experimental sessions must be completed within a standard 8-hour laboratory day, Psi-DOM's 6–8 hour duration of action [1] provides a critical operational advantage over DOM's 14–24 hour duration. This shorter time course enables same-day washout, reduces cumulative drug exposure in longitudinal studies, and minimizes the confounding influence of extended drug effects on subsequent behavioral testing. Dose adjustments (15–25 mg/kg in rodents, scaled from human data) must account for Psi-DOM's 2–3× lower potency versus DOM [1].

Comparative 5-HT2A/2C Subtype Selectivity Profiling Using Positional Isomer Pairs

Psi-DOM and DOM constitute one of the most chemically minimal comparator pairs available for probing how subtle changes in ligand geometry affect 5-HT2A versus 5-HT2C receptor engagement. With Psi-DOM's 5-HT2C Ki of approximately 50 nM and its 5-HT2A Ki range of 49–351 nM [1], and DOM's broader selectivity window, these compounds can be deployed in matched experimental protocols (calcium flux, IP3 accumulation, β-arrestin recruitment) to dissect subtype-specific signaling [2]. Laboratories equipped with both compounds can generate internally controlled datasets that directly attribute functional differences to the 5→6 methoxy translocation.

In Vitro Receptor Panel Screening as a Representative 2,6-Disubstituted Psychedelic Probe

For contract research organizations and academic screening cores conducting broad receptor interaction profiling of novel psychoactive substances (NPS), Psi-DOM should be included as a representative 2,6-substituted psychedelic reference compound. The Kolaczynska et al. (2025) study demonstrated that Ψ-derivatives exhibit a distinct receptor interaction signature dominated by 5-HT2A and 5-HT2C activity, with lower promiscuity at aminergic transporters and off-target receptors compared to some classical 2,5-analogs [1]. Including Psi-DOM in reference panels enables the classification and contextualization of emerging NPS with 2,6-substitution patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Psi-DOM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.